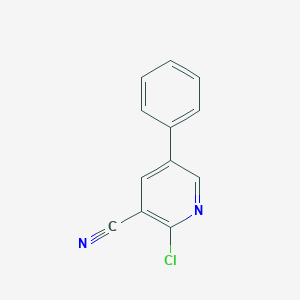

2-Chloro-5-phenylnicotinonitrile

描述

Structure

3D Structure

属性

IUPAC Name |

2-chloro-5-phenylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN2/c13-12-10(7-14)6-11(8-15-12)9-4-2-1-3-5-9/h1-6,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBOYDCQWVLJOJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(N=C2)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377266 | |

| Record name | 2-chloro-5-phenylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10177-10-3 | |

| Record name | 2-chloro-5-phenylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 5 Phenylnicotinonitrile

Conventional Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. nih.gov This approach is favored for its atom economy, reduced waste generation, and simplified purification procedures.

Condensation Reactions Involving Malononitrile (B47326) Precursors

Malononitrile is a versatile C-H acidic compound that serves as a key building block in the synthesis of various nitrogen-containing heterocyclic systems, including pyridines. wikipedia.orgorgsyn.org Its reactivity allows for its participation in condensation reactions to construct the nicotinonitrile core. In a typical multicomponent approach, malononitrile or its derivatives can react with an appropriate aldehyde and another active methylene (B1212753) compound or an enamine in the presence of a catalyst to assemble the pyridine (B92270) ring. The phenyl group at the 5-position and the chloro group at the 2-position are introduced either through the choice of starting materials or by subsequent functionalization of the initially formed pyridine ring. One-pot reductive alkylation of malononitrile with aromatic aldehydes represents an efficient method for creating substituted malononitriles, which can be valuable intermediates. organic-chemistry.org

Utilization of Chalcone (B49325) Derivatives in Nicotinonitrile Framework Construction

Chalcones, which are α,β-unsaturated ketones, are valuable precursors in heterocyclic synthesis. nih.gov They can be synthesized through the Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) with a substituted benzaldehyde. nih.govyoutube.com For the synthesis of 2-Chloro-5-phenylnicotinonitrile, a chalcone bearing a phenyl group can undergo reaction with a malononitrile derivative and a source of ammonia (B1221849), often in the presence of an oxidizing agent, to form the substituted nicotinonitrile. The chloro group is typically introduced in a subsequent step. The general reactivity of chalcones makes them versatile starting points for constructing the desired nicotinonitrile framework. mdpi.com

Vilsmeier-Haack Reaction Approaches for Chloronicotinonitrile Synthesis

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. wikipedia.orgorganic-chemistry.orgnumberanalytics.com The Vilsmeier reagent, typically a chloroiminium salt generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), acts as the formylating agent. ijpcbs.comtcichemicals.com While not a direct route to this compound, this reaction is crucial for synthesizing key precursors. For instance, an appropriately substituted aniline (B41778) can be formylated to introduce a formyl group, which can then be elaborated into the nicotinonitrile ring. The chloro group can be introduced by using a chlorinating agent during the reaction or in a separate step.

Strategies for Direct Chlorination of Nicotinonitrile Scaffolds

Direct chlorination of a pre-formed 5-phenylnicotinonitrile scaffold is a straightforward approach to introduce the chlorine atom at the 2-position. This method relies on the activation of the pyridine ring towards electrophilic or nucleophilic substitution. Reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are commonly employed for the chlorination of hydroxypyridines, which can be precursors to the target molecule. For example, 2-hydroxy-5-phenylnicotinonitrile (B1296557) can be converted to this compound using these chlorinating agents. The synthesis of related 2-chloronicotinic acid derivatives often involves similar chlorination strategies. researchgate.net

| Starting Material | Chlorinating Agent | Product | Reference |

| 2-Hydroxynicotinic acid | Phosphorus oxychloride | 2-Chloro-5-nitronicotinic acid | guidechem.com |

| 3-Methylpyridine N-oxide | Phosphorus oxychloride | 2-Chloro-5-methylpyridine (B98176) | google.com |

Palladium-Catalyzed Cross-Coupling Reactions for Aryl Substitution

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Buchwald–Hartwig Amination Analogues and Related C-N Bond Formations

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. acsgcipr.orgorganic-chemistry.orglibretexts.orgyoutube.com While this reaction is primarily for C-N bond formation, the principles of palladium catalysis are broadly applicable to C-C bond formation as well, such as in Suzuki or Stille couplings. In the context of synthesizing this compound, a palladium catalyst could be used to couple a phenyl-containing organometallic reagent with a 2-chloro-5-halonicotinonitrile derivative. Alternatively, a 2-chloronicotinonitrile bearing a suitable leaving group at the 5-position could be coupled with a phenylboronic acid or a similar reagent. The versatility of palladium catalysis allows for the strategic introduction of the phenyl group onto the nicotinonitrile core under relatively mild conditions. The choice of ligands, such as bulky, electron-rich phosphines, is crucial for the efficiency of these transformations. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Reference |

| Aryl halide/sulfonate | Amine | Pd(0) or Pd(II) salt with phosphine/carbene ligand | Aryl amine | acsgcipr.org |

| Aryl halide/pseudohalide | Amine | Palladium catalyst | Aryl amine | organic-chemistry.org |

| Aryl chloride | Amine | Pd-NHC complex | Amine | researchgate.net |

Application of Grignard Reagents for Introducing Phenyl Functionalities

Grignard reagents are organomagnesium halides with the general formula R-Mg-X, where R is an alkyl or aryl group and X is a halogen. byjus.com They are powerful nucleophiles used to form new carbon-carbon bonds. byjus.com In the synthesis of this compound, a Grignard reagent, specifically phenylmagnesium bromide, is utilized to introduce the phenyl group onto the nicotinonitrile backbone.

The reaction involves the nucleophilic addition of the phenyl group from the Grignard reagent to an appropriate electrophilic carbon on a precursor molecule. libretexts.orgkhanacademy.org This process is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to stabilize the Grignard reagent. byjus.com The initial product is a magnesium salt, which is then hydrolyzed in an acidic workup to yield the final phenyl-substituted product. miracosta.edu The versatility of Grignard reagents allows for their use with a variety of carbonyl compounds, including aldehydes, ketones, and esters, to produce primary, secondary, and tertiary alcohols, respectively. libretexts.orgkhanacademy.orgyoutube.com

Biocatalytic Approaches in Nicotinonitrile Derivative Synthesis

Biocatalysis offers an environmentally benign alternative to traditional chemical synthesis, utilizing enzymes or whole-cell systems to catalyze chemical reactions. nih.govfrontiersin.org This approach is gaining traction in the synthesis of nicotinonitrile derivatives due to its high selectivity (chemo-, regio-, and stereoselectivity) and mild reaction conditions. nih.gov

Enzymes such as lipases and laccases have demonstrated utility in the synthesis of various heterocyclic compounds. nih.govmdpi.com For instance, lipases can catalyze the formation of N-substituted benzimidazole (B57391) derivatives through aza-Michael addition in a continuous-flow microreactor system. mdpi.com This method has been shown to be efficient, with high yields (76-97%) achieved in short reaction times. mdpi.com The principles of combinatorial biocatalysis, which involves the combinatorial use of biosynthetic steps, can also be applied to generate a diverse range of nicotinonitrile analogues. nih.gov The use of whole-cell biocatalysts can further simplify the process by eliminating the need for enzyme isolation and purification. frontiersin.org

Optimization of Reaction Conditions and Yield Enhancement for this compound

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing waste and by-product formation.

Solvent Effects on Synthetic Pathways

The choice of solvent can significantly influence reaction rates, selectivity, and the stability of intermediates. In many syntheses, solvents account for a large portion of the mass and environmental impact of a chemical process. skpharmteco.com Therefore, selecting an appropriate and environmentally friendly solvent is a key aspect of green chemistry. skpharmteco.com For instance, in the synthesis of nicotinonitrile derivatives, eucalyptol (B1671775) has been explored as a sustainable alternative to common volatile organic solvents. researchgate.net Ionic liquids are also being investigated as recyclable and non-volatile reaction media. nih.gov The optimization of solvent use, including running reactions at higher concentrations and implementing solvent recovery and reuse strategies, can greatly reduce the environmental footprint of the synthesis. skpharmteco.com

Temperature and Pressure Optimization

Temperature and pressure are critical parameters that control reaction kinetics and thermodynamics. For many reactions, increasing the temperature can increase the reaction rate. researchgate.net However, higher temperatures can also lead to the formation of impurities and decomposition of the desired product. researchgate.net Therefore, finding the optimal temperature that balances reaction rate and product stability is essential. For example, in the preparation of 2-chloro-5-nitropyridine (B43025), a related compound, specific temperature ranges are maintained for different reaction steps to maximize yield and purity. google.com The addition reaction is carried out at 40-65 °C, while the condensation reaction is performed at 90-100 °C. google.com Similarly, pressure can influence the reaction equilibrium and rate. In some cases, applying pressure can increase the yield, while in others, reduced pressure is used to remove volatile by-products and drive the reaction to completion. researchgate.netgoogle.com

Catalyst Selection and Loading

Catalysts play a vital role in increasing reaction rates and selectivity. The choice of catalyst and its loading (the amount used) are critical for an efficient synthesis. greenchemistry-toolkit.org In the synthesis of related chloro-nitro aromatic compounds, transition metals like iron, nickel, copper, and zinc, or their salts, are used as catalysts for chlorination reactions. google.com For instance, in the preparation of 2-chloro-5-nitrotoluene, iron or ferric chloride is the preferred catalyst. google.com In other syntheses, palladium on carbon (Pd/C), Raney nickel, or Lindlar's catalyst are employed for selective hydrogenations. google.com The catalyst loading is typically a small percentage (1-10% w/w) of the substrate. google.com

The table below summarizes the optimization of various reaction parameters in the synthesis of related compounds.

| Parameter | Condition | Compound | Yield/Selectivity |

| Temperature | 40-65 °C (Addition) | 2-Hydroxy-5-nitropyridine | High Yield |

| Temperature | 90-95 °C (Condensation) | 2-Hydroxy-5-nitropyridine | 90.6% Yield |

| Temperature | 60 °C (Chlorination) | 2-Chloro-5-nitropyridine | 89.5% Yield |

| Pressure | 3 atm | 2-Chloro-5-fluoro-nicotinic acid methyl ester | 50% Yield |

| Catalyst | Iron/Ferric Chloride | 2-Chloro-5-nitrotoluene | >85% Selectivity |

| Catalyst | 5% Raney Nickel | 2-Chloro-5-fluoro-nicotinic acid methyl ester | 25-50% Yield |

Green Chemistry Principles in Synthetic Route Design

Green chemistry principles aim to design chemical processes that are environmentally friendly and sustainable. sigmaaldrich.comacs.org These principles include waste prevention, maximizing atom economy, using less hazardous chemicals, designing safer chemicals, using safer solvents, designing for energy efficiency, using renewable feedstocks, reducing derivatives, using catalysts, designing for degradation, real-time analysis for pollution prevention, and inherently safer chemistry for accident prevention. nih.govsigmaaldrich.com

In the context of this compound synthesis, these principles can be applied by:

Preventing waste: Optimizing reactions to minimize by-products. sigmaaldrich.com

Maximizing atom economy: Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. acs.org

Using safer solvents: Replacing hazardous solvents with greener alternatives like water, supercritical fluids, or bio-based solvents. skpharmteco.com

Designing for energy efficiency: Conducting reactions at ambient temperature and pressure whenever possible. acs.org

Using catalysts: Employing catalytic reagents instead of stoichiometric ones to reduce waste. acs.org

Reducing derivatives: Minimizing the use of protecting groups to avoid extra synthetic steps and waste generation. sigmaaldrich.com

By integrating these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible.

Reactivity and Synthetic Transformations of 2 Chloro 5 Phenylnicotinonitrile

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine (B92270) ring in 2-chloro-5-phenylnicotinonitrile is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions. This reactivity is particularly pronounced at the C-2 and C-4 positions.

Reactivity at the C-2 Position of the Pyridine Ring

The chlorine atom at the C-2 position of the pyridine ring in this compound is highly susceptible to displacement by nucleophiles. This enhanced reactivity is a consequence of the electron-withdrawing nature of the adjacent ring nitrogen and the cyano group, which stabilize the negatively charged intermediate (a Meisenheimer-like complex) formed during the addition-elimination mechanism of the SNAr reaction. researchgate.netyoutube.comresearchgate.net The reaction generally proceeds through a stepwise pathway, although concerted mechanisms have also been considered. researchgate.net The stability of the intermediate is a crucial factor in determining the reaction rate. researchgate.net

The rate of substitution is influenced by the electron-withdrawing strength of substituents on the pyridine ring. researchgate.netnih.gov For instance, the presence of a nitro group, a potent electron-withdrawing group, significantly enhances the rate of nucleophilic substitution. researchgate.net Conversely, the introduction of electron-donating groups would be expected to decrease the reactivity at the C-2 position. The reaction is also subject to steric effects, where bulky nucleophiles or substituents near the reaction center can hinder the approach of the nucleophile. researchgate.netrsc.org

Derivatization with Diverse Nucleophiles

The activated C-2 position readily reacts with a wide array of nucleophiles, leading to a diverse range of derivatives. Common nucleophiles employed in these reactions include amines, alkoxides, and thiols.

The amination of 2-chloropyridines is a well-established transformation. thieme-connect.com For example, the reaction of this compound with various primary and secondary amines can yield the corresponding 2-amino-5-phenylnicotinonitrile derivatives. These reactions are often carried out in the presence of a base to neutralize the HCl generated. nih.gov

Similarly, reaction with alkoxides, such as sodium methoxide (B1231860) or ethoxide, leads to the formation of 2-alkoxy-5-phenylnicotinonitrile derivatives. Thiolates can also displace the chloride to form 2-thioether-5-phenylnicotinonitrile compounds.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

| Amine | R-NH₂ | 2-Amino-5-phenylnicotinonitrile derivative |

| Alkoxide | NaOR | 2-Alkoxy-5-phenylnicotinonitrile derivative |

| Thiol | R-SH | 2-Thioether-5-phenylnicotinonitrile derivative |

Transformations Involving the Cyano Group

The cyano (nitrile) group at the C-3 position is another key functional handle for the derivatization of this compound. It can undergo various transformations, most notably hydrolysis and amidation. libretexts.org

Hydrolysis and Amidation Reactions of the Nitrile Functionality

The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a carboxylate salt, respectively. libretexts.orglumenlearning.com This transformation proceeds through an amide intermediate. libretexts.org For instance, heating this compound in the presence of a strong acid like sulfuric acid and water will lead to the formation of 2-chloro-5-phenylnicotinic acid. libretexts.orggoogle.com Similarly, treatment with a base such as sodium hydroxide (B78521) will also effect hydrolysis. google.com

Partial hydrolysis of the nitrile to the corresponding amide, 2-chloro-5-phenylnicotinamide, can also be achieved under controlled conditions. libretexts.orglumenlearning.com This is often accomplished using acid catalysis, where protonation of the nitrile nitrogen increases its electrophilicity towards attack by water. lumenlearning.com

Table 2: Transformations of the Cyano Group

| Reaction | Reagents | Product |

| Complete Hydrolysis | H₃O⁺ or OH⁻, heat | 2-Chloro-5-phenylnicotinic acid |

| Partial Hydrolysis (Amidation) | H₂O, H⁺ (controlled) | 2-Chloro-5-phenylnicotinamide |

Modifications of the Phenyl Substituent

The phenyl group at the C-5 position offers another avenue for structural modification, allowing for the introduction of various functional groups to modulate the molecule's properties.

Introduction of Electron-Withdrawing and Electron-Donating Groups on the Phenyl Ring

The introduction of substituents on the phenyl ring is typically achieved through cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly powerful and widely used method. wikipedia.orglibretexts.org This reaction involves the palladium-catalyzed coupling of an organoboron compound with a halide. wikipedia.org

To synthesize derivatives of this compound with substituted phenyl rings, one common strategy involves starting with a di-halogenated nicotinonitrile, such as 2-chloro-5-bromonicotinonitrile. The bromine at the 5-position is more reactive in palladium-catalyzed cross-coupling reactions than the chlorine at the 2-position. This allows for the selective introduction of a substituted phenyl group at the C-5 position via a Suzuki coupling with an appropriately substituted phenylboronic acid. This approach enables the synthesis of a wide array of derivatives bearing either electron-withdrawing groups (e.g., nitro, trifluoromethyl) or electron-donating groups (e.g., methoxy, methyl) on the phenyl ring. nih.govnih.govorganic-chemistry.org

For example, reacting 2-chloro-5-bromonicotinonitrile with 4-methoxyphenylboronic acid in the presence of a palladium catalyst and a base would yield 2-chloro-5-(4-methoxyphenyl)nicotinonitrile. Similarly, using 3-nitrophenylboronic acid would result in 2-chloro-5-(3-nitrophenyl)nicotinonitrile.

Table 3: Suzuki Coupling for Phenyl Ring Modification

| Starting Material | Boronic Acid | Product |

| 2-Chloro-5-bromonicotinonitrile | 4-Methoxyphenylboronic acid | 2-Chloro-5-(4-methoxyphenyl)nicotinonitrile |

| 2-Chloro-5-bromonicotinonitrile | 3-Nitrophenylboronic acid | 2-Chloro-5-(3-nitrophenyl)nicotinonitrile |

Cyclization Reactions for Novel Heterocyclic Ring Systems

The unique arrangement of reactive sites—the chloro, cyano, and phenyl groups on the pyridine core—makes this compound a valuable precursor for the synthesis of complex fused heterocyclic systems. The chlorine atom at the C-2 position is susceptible to nucleophilic substitution, providing a handle to introduce new functionalities which can then undergo intramolecular cyclization with the adjacent cyano group.

The transformation of the 2-chloro group into other functional groups is a key strategy for building fused pyridine systems. By analogy with similarly substituted chloropyridine carbonitriles, this compound can be converted into versatile intermediates for further cyclization. For instance, substitution of the chloro group with hydrazine (B178648) hydrate (B1144303) would yield a 2-hydrazido derivative. This intermediate is primed for cyclization reactions with various electrophilic reagents to form fused bicyclic systems like pyrazolo[3,4-b]pyridines. nih.gov

Another important intermediate is the 2-amino derivative, which can be formed through reaction with reagents like ammonium (B1175870) acetate. nih.govnih.gov This amino-nitrile scaffold is a classic precursor for building fused pyrimidine (B1678525) rings. Treatment with reagents such as urea, thiourea, or ethyl acetoacetate (B1235776) leads to the formation of pyrido[2,3-d]pyrimidine (B1209978) derivatives. nih.govnih.gov These reactions typically proceed by an initial condensation followed by an intramolecular cyclization, where the amino group and the nitrile participate in ring closure.

Table 1: Synthesis of Fused Pyridine Derivatives from 2-Substituted-5-phenylnicotinonitrile Intermediates

| Intermediate | Reagent | Fused Ring System | Reference |

| 2-Amino-5-phenylnicotinonitrile | Ethyl acetoacetate | Pyrido[2,3-d]pyrimidine | nih.govnih.gov |

| 2-Amino-5-phenylnicotinonitrile | Urea / Thiourea | Pyrido[2,3-d]pyrimidine | nih.govnih.gov |

| 2-Hydrazido-5-phenylnicotinonitrile | Acetic Acid | Pyrazolo[3,4-b]pyridine | nih.gov |

| 2-Hydrazido-5-phenylnicotinonitrile | Phenyl isothiocyanate | Pyrazolo[3,4-b]pyridine derivative | nih.gov |

Naphthyridines, particularly the 1,8-naphthyridine (B1210474) isomer, are another class of fused heterocycles accessible from this compound. The synthesis strategy again relies on the conversion of the chloro group into a nucleophilic center. The resulting 2-amino-5-phenylnicotinonitrile is a key building block. nih.gov

The reaction of the 2-amino derivative with malononitrile (B47326) provides a direct route to a highly functionalized 1,8-naphthyridine. nih.govnih.gov In this transformation, the amino group of the pyridine and the carbon of the cyano group act as the two centers for condensation with the two cyano groups of malononitrile, leading to the formation of the second pyridine ring. This cyclization is an example of the Thorpe-Ziegler reaction, a common method for constructing rings from dinitriles.

Table 2: Synthesis of Naphthyridine Derivatives

| Reactant | Reagent | Product | Reference |

| 2-Amino-5-phenylnicotinonitrile | Malononitrile | 2,4-Diamino-7-phenyl-1,8-naphthyridine-3-carbonitrile | nih.govnih.gov |

Chemo- and Regioselectivity in this compound Reactions

The synthetic utility of this compound is greatly enhanced by the high degree of chemo- and regioselectivity observed in its reactions. These selectivities allow for the controlled modification of the molecule at specific sites without affecting other functional groups.

Chemoselectivity refers to the preferential reaction of one functional group over others in a molecule. In this compound, the primary site of reactivity for nucleophilic substitution is the C-2 chloro group. This position is activated by the electron-withdrawing effect of the ring nitrogen and the cyano group. Therefore, nucleophiles such as amines, hydrazines, or alkoxides will selectively displace the chloride ion, leaving the cyano group and the phenyl ring intact. nih.govnih.gov This selective activation is crucial for the synthetic sequences that lead to fused heterocycles, as it allows for the clean introduction of a new functional group at the C-2 position.

Regioselectivity is the preference for reaction at one position over other possible positions. Once the chloro group has been substituted, subsequent intramolecular cyclization reactions also proceed with high regioselectivity.

In the formation of pyrido[2,3-d]pyrimidines from the 2-amino derivative, the cyclization occurs specifically between the C-2 amino group and the C-3 cyano group, leading to the [2,3-d] fusion. nih.gov

Similarly, the reaction of the 2-hydrazido derivative with unsymmetrical reagents like ethyl acetoacetate results in a specific constitutional isomer of the resulting pyrazolo[3,4-b]pyridine. nih.gov

The synthesis of 1,8-naphthyridine from the 2-amino precursor and malononitrile is also highly regioselective, yielding the 1,8-fused system as the major product. nih.gov

The predictable chemo- and regioselectivity of these reactions makes this compound a reliable and versatile building block in heterocyclic synthesis.

Table 3: Chemo- and Regioselectivity in Reactions

| Reaction Type | Reactive Site | Selectivity Type | Explanation | Reference |

| Nucleophilic Substitution | C-2 Chloro group | Chemoselective | The chloro group is the most electrophilic site and acts as a good leaving group, reacting preferentially over the cyano or phenyl groups. | nih.govnih.gov |

| Cyclization | C-2 Amino and C-3 Cyano groups | Regioselective | Intramolecular ring closure is sterically and electronically favored between these adjacent positions to form a stable fused six-membered ring (pyrimidine). | nih.gov |

| Cyclization | C-2 Hydrazido and C-3 Cyano groups | Regioselective | Cyclization with appropriate reagents leads specifically to the pyrazolo[3,4-b]pyridine scaffold. | nih.gov |

Advanced Spectroscopic and Structural Elucidation Techniques in 2 Chloro 5 Phenylnicotinonitrile Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a premier, non-destructive analytical tool for the detailed structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and dynamics of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation and Dynamics

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule, as well as their neighboring environments. For 2-Chloro-5-phenylnicotinonitrile, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the phenyl and pyridine (B92270) rings.

The protons of the phenyl group, due to their varied electronic environments influenced by the pyridine ring, would likely appear as a complex multiplet in the aromatic region, typically between δ 7.0 and 8.0 ppm. The specific chemical shifts and coupling patterns would be dictated by their ortho, meta, and para positions relative to the point of attachment to the nicotinonitrile core.

The protons on the pyridine ring itself would also exhibit characteristic chemical shifts. The hydrogen at position 4 (H-4) and the hydrogen at position 6 (H-6) of the nicotinonitrile ring are in different electronic environments. The H-4 proton would likely be influenced by the adjacent phenyl group and the nitrile group, while the H-6 proton is adjacent to the nitrogen atom and the chloro substituent. These differing environments would result in distinct signals, likely appearing as doublets due to coupling with each other, with their exact chemical shifts providing critical information for structural confirmation.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Phenyl-H | 7.0 - 8.0 | Multiplet |

| Pyridine-H4 | 7.5 - 8.5 | Doublet |

| Pyridine-H6 | 8.0 - 9.0 | Doublet |

Note: The predicted chemical shifts are estimates and can vary based on the solvent and experimental conditions.

Carbon Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

The spectrum would feature signals for the six carbons of the phenyl ring and the five carbons of the pyridine ring, including the carbon of the nitrile group. The chemical shifts of the aromatic carbons typically fall in the range of δ 120-150 ppm. The carbon atom attached to the chlorine (C-2) would be significantly influenced by the electronegativity of the halogen, shifting its signal downfield. Similarly, the carbon of the nitrile group (C-3) would have a characteristic chemical shift, generally in the range of δ 115-125 ppm. The carbon atoms of the phenyl ring would show a range of shifts depending on their position relative to the pyridine ring. The quaternary carbon of the phenyl ring attached to the pyridine ring would also be identifiable.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 (Pyridine) | 150 - 160 |

| C-3 (Pyridine) | 110 - 120 |

| C-4 (Pyridine) | 135 - 145 |

| C-5 (Pyridine) | 130 - 140 |

| C-6 (Pyridine) | 150 - 160 |

| C (Nitrile) | 115 - 125 |

| C (Phenyl, attached) | 135 - 145 |

| C (Phenyl) | 125 - 135 |

Note: The predicted chemical shifts are estimates and can vary based on the solvent and experimental conditions.

Advanced Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to confirm the connectivity between atoms, advanced two-dimensional (2D) NMR techniques are employed. ipb.pt Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable.

A COSY spectrum would reveal correlations between coupled protons, for instance, showing the connectivity between the H-4 and H-6 protons on the pyridine ring and within the phenyl ring system.

An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

An HMBC spectrum provides information about longer-range couplings (typically over two to three bonds) between protons and carbons. This would be crucial in confirming the connection of the phenyl group to the C-5 position of the pyridine ring by showing correlations between the phenyl protons and the pyridine carbons, and vice-versa.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.

A sharp and intense absorption band is expected in the region of 2220-2240 cm⁻¹ due to the C≡N stretching vibration of the nitrile group. The presence of aromatic rings (both phenyl and pyridine) would be confirmed by C-H stretching vibrations typically appearing above 3000 cm⁻¹, and C=C stretching vibrations within the rings in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration would likely be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitrile (C≡N) | Stretch | 2220 - 2240 | Sharp, Strong |

| Aromatic C-H | Stretch | > 3000 | Medium to Weak |

| Aromatic C=C | Stretch | 1400 - 1600 | Medium to Strong |

| C-Cl | Stretch | 600 - 800 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by ionizing it and then measuring the mass-to-charge ratio (m/z) of the resulting ions.

For this compound (C₁₂H₇ClN₂), the mass spectrum would show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. Due to the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak would appear as a characteristic isotopic cluster, with a peak at M and another at M+2, with the M+2 peak having approximately one-third the intensity of the M peak. chemguide.co.uk

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule could include the loss of a chlorine atom, the nitrile group, or cleavage of the bond between the phenyl and pyridine rings. Analysis of the m/z values of these fragment ions helps to piece together the molecular structure.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| Ion | m/z (for ³⁵Cl) | Possible Identity |

| [M]⁺ | 214 | Molecular Ion |

| [M+2]⁺ | 216 | Molecular Ion with ³⁷Cl |

| [M-Cl]⁺ | 179 | Loss of Chlorine |

| [M-CN]⁺ | 188 | Loss of Nitrile |

| [C₆H₅]⁺ | 77 | Phenyl Cation |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, often to four or more decimal places. thermofisher.com This level of precision allows for the unambiguous determination of the elemental composition of the molecule, as it can distinguish between compounds with the same nominal mass but different chemical formulas. For this compound, HRMS would confirm the elemental formula C₁₂H₇ClN₂ by providing an exact mass that matches the theoretical calculated mass for this composition. This technique is particularly valuable for confirming the identity of a newly synthesized compound and for differentiating it from other potential isomers or byproducts.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

The initial fragmentation would likely involve the loss of the chlorine atom or the entire chlorophenyl group. The presence of the stable phenyl and pyridine rings suggests that their cleavage would require higher energy. libretexts.org A potential primary fragmentation step is the loss of a chlorine radical (Cl•), a common pathway for chlorinated aromatic compounds. docbrown.info Another possibility is the cleavage of the C-C bond between the phenyl and pyridine rings. Subsequent fragmentation could involve the loss of small neutral molecules like hydrogen cyanide (HCN) from the nicotinonitrile core. numberanalytics.com

Table 1: Postulated MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Postulated Neutral Loss |

| [M+H]⁺ | [M+H - Cl]⁺ | Cl• |

| [M+H]⁺ | [M+H - C₆H₅]⁺ | C₆H₅• |

| [M+H]⁺ | [M+H - HCN]⁺ | HCN |

| [M+H - Cl]⁺ | [M+H - Cl - HCN]⁺ | HCN |

Note: This table represents a theoretical fragmentation pathway and is not based on experimentally reported data for this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions. A search of crystallographic databases did not yield a specific entry for the single-crystal X-ray structure of this compound.

However, to illustrate the type of data obtained from such an analysis, the crystallographic data for a structurally related compound, 2-chloro-5-nitroaniline, is presented. nih.gov This data reveals the crystal system, space group, and unit cell dimensions, which are fundamental parameters describing the crystalline lattice.

Table 2: Illustrative Crystal Data for a Structurally Related Compound (2-chloro-5-nitroaniline)

| Parameter | Value |

| Chemical Formula | C₆H₅ClN₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.85 |

| b (Å) | 14.50 |

| c (Å) | 6.80 |

| α (°) | 90 |

| β (°) | 109.5 |

| γ (°) | 90 |

| Volume (ų) | 730.0 |

| Z | 4 |

Source: Based on data for 2-chloro-5-nitroaniline, as a specific structure for this compound is not publicly available. nih.gov

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for verifying the purity of a compound and for separating it from reaction byproducts or impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile organic compounds. A reversed-phase HPLC method would be suitable for this compound, likely employing a C18 column. nih.govpensoft.net The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. nih.govsielc.com The retention time of the compound is a key identifier, and the peak area is proportional to its concentration, allowing for quantitative purity analysis. nih.gov

Table 3: Representative HPLC Method for Purity Analysis

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile:Water (70:30 v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Note: This table presents a typical HPLC method for a compound of this nature and is not based on a specific validated method for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique used for separating and identifying volatile and semi-volatile compounds. It is particularly useful for monitoring the progress of a chemical reaction by analyzing aliquots of the reaction mixture over time. nih.govscielo.org.mx For this compound, a capillary column with a non-polar stationary phase, such as a 5% phenyl-methylpolysiloxane, would likely provide good separation. scielo.org.mxthermofisher.com The mass spectrometer provides structural information on the components of the mixture, confirming the formation of the desired product and identifying any byproducts. nih.gov

Table 4: Representative GC-MS Conditions for Analysis

| Parameter | Condition |

| Column | TG-5SilMS (or equivalent), 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium, 1 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), ramp at 10 °C/min to 280 °C (10 min) |

| MS Detector | Electron Ionization (EI), 70 eV |

| Scan Range | 50-400 m/z |

Note: This table outlines typical GC-MS parameters suitable for the analysis of halogenated aromatic compounds.

High-Performance Thin Layer Chromatography (HPTLC) for Qualitative and Quantitative Analysis

High-Performance Thin Layer Chromatography (HPTLC) offers a rapid and efficient method for both qualitative and quantitative analysis. For this compound, an HPTLC method would involve spotting a solution of the compound onto a silica (B1680970) gel plate and developing it with a suitable mobile phase. nih.gov The position of the spot (Rf value) serves as a qualitative identifier. Densitometric scanning of the plate allows for the quantification of the compound.

Table 5: Representative HPTLC Method Parameters

| Parameter | Condition |

| Stationary Phase | HPTLC silica gel 60 F₂₅₄ plates |

| Mobile Phase | Toluene:Ethyl Acetate (8:2 v/v) |

| Application | 5 µL spots, 8 mm bands |

| Development | Ascending, in a twin-trough chamber, saturated |

| Detection | UV at 254 nm |

| Quantification | Densitometric scanning |

Note: This table provides a representative HPTLC method; optimization would be required for this compound.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This data is then used to calculate the empirical formula. For this compound (C₁₂H₇ClN₂), the theoretical elemental composition can be calculated from its molecular formula and the atomic weights of its constituent atoms. The experimental values obtained from an elemental analyzer should closely match these theoretical values to confirm the empirical formula.

Table 6: Elemental Analysis Data for this compound (C₁₂H₇ClN₂)

| Element | Theoretical Mass % | Experimental Mass % (Typical) |

| Carbon (C) | 67.78 | 67.75 ± 0.4 |

| Hydrogen (H) | 3.32 | 3.30 ± 0.4 |

| Chlorine (Cl) | 16.67 | 16.70 ± 0.4 |

| Nitrogen (N) | 13.17 | 13.15 ± 0.4 |

Note: The experimental values are illustrative of typical acceptable deviations in elemental analysis.

Computational Chemistry Approaches for 2 Chloro 5 Phenylnicotinonitrile

Density Functional Theory (DFT) Calculations

Geometry Optimization and Electronic Structure Analysis

Once the optimized geometry is found, a detailed electronic structure analysis can be performed. This involves examining the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability. researchgate.netscielo.br A smaller gap generally suggests higher reactivity. researchgate.net For 2-Chloro-5-phenylnicotinonitrile, the HOMO is expected to be distributed over the electron-rich phenyl and pyridine (B92270) rings, while the LUMO may be localized on the electron-withdrawing nitrile group and the pyridine ring.

Table 1: Illustrative DFT-Calculated Electronic Properties (Note: This table presents typical data obtained from DFT calculations for illustrative purposes, not specific experimental values for this compound.)

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| EHOMO | -6.5 eV | Electron-donating capability |

| ELUMO | -1.8 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Chemical reactivity and stability |

| Dipole Moment (µ) | 3.2 Debye | Molecular polarity |

| Ionization Potential (IP) | 6.5 eV | Energy to remove an electron |

| Electron Affinity (EA) | 1.8 eV | Energy released upon gaining an electron |

Prediction of Spectroscopic Parameters

DFT calculations are highly effective in predicting various spectroscopic parameters, which can be used to interpret and validate experimental data. scielo.brresearchgate.net

Infrared (IR) Spectroscopy: By calculating the second derivatives of the energy with respect to atomic positions, DFT can predict the vibrational frequencies and intensities of a molecule. memphis.edu For this compound, this would allow for the assignment of specific peaks in an experimental IR spectrum to the stretching and bending modes of its functional groups, such as the C≡N (nitrile), C-Cl, C=N (pyridine), and C-H bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT can compute NMR chemical shifts (¹H and ¹³C) with good accuracy. scielo.br These calculations help in assigning the signals in the experimental NMR spectra to specific nuclei within the molecule, aiding in structure elucidation.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions between molecular orbitals. researchgate.netresearchgate.net This allows for the prediction of the absorption wavelengths (λmax) in the UV-Vis spectrum, providing insight into the electronic structure and chromophores within the molecule. For this compound, transitions would likely involve π-π* excitations within the aromatic systems.

Analysis of Local Reactivity Indices (e.g., Parr Functions)

Electrophilic Parr Function (Pk+): This function identifies the most electrophilic centers in a molecule, which are the sites most likely to be attacked by a nucleophile. researchgate.netmdpi.com It is calculated from the atomic spin density (ASD) of the molecule's radical anion. For this compound, the carbon atom of the nitrile group and potentially certain carbon atoms in the pyridine ring are expected to be primary electrophilic sites.

Nucleophilic Parr Function (Pk-): This function identifies the most nucleophilic centers, which are prone to attacking an electrophile. researchgate.netmdpi.com It is derived from the ASD of the radical cation. The nitrogen atom of the pyridine ring and specific positions on the phenyl ring would likely show high nucleophilic character.

Analysis of these functions provides a detailed map of reactivity across the molecule, guiding the understanding of its chemical behavior in polar reactions. rsc.orgresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Reactivity

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and dynamics. nih.gov An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion.

Quantum Mechanics/Molecular Mechanics (QM/MM) Hybrid Methods

When studying a molecule's reactivity within a large system, such as in solution or at an enzyme's active site, full QM calculations become computationally prohibitive. QM/MM hybrid methods offer a solution by partitioning the system into two regions. researchgate.netnih.gov

The QM Region: The chemically active part of the system (e.g., this compound and the immediate interacting residues of an enzyme) is treated with a high-accuracy quantum mechanics method like DFT.

The MM Region: The larger, less reactive environment (e.g., the rest of the protein and solvent) is treated with a computationally less expensive molecular mechanics force field.

This approach allows for an accurate description of electronic changes during a reaction (bond making/breaking) while efficiently accounting for the environmental effects, such as electrostatic interactions and steric constraints. nih.gov For this compound, a QM/MM study could simulate its interaction with a biological target, providing detailed mechanistic insights.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to establish a statistical relationship between the chemical structure of a series of compounds and a specific property. The "structure" is encoded by numerical values called molecular descriptors, while the "property" can be a physical property, a chemical reactivity parameter, or a biological activity.

To develop a QSPR model for derivatives of this compound, one would:

Assemble a dataset of related compounds with known experimental values for a property of interest (e.g., reaction rate, binding affinity).

Calculate a wide range of molecular descriptors for each compound (e.g., electronic, steric, topological descriptors).

Use statistical methods (like multiple linear regression or machine learning) to build a mathematical equation that correlates the descriptors with the property.

The resulting QSPR model can then be used to predict the properties of new, unsynthesized derivatives of this compound, accelerating the discovery of compounds with desired chemical behaviors. nih.govresearchgate.net

In Silico Studies for Elucidating Reaction Mechanisms and Selectivity

While specific computational studies on the reaction mechanisms and selectivity of this compound are not extensively documented in publicly available literature, the principles of in silico analysis can be applied to predict its chemical behavior. Computational methods, particularly Density Functional Theory (DFT), are well-suited to investigate the intricacies of chemical reactions involving similar heterocyclic compounds.

Reaction Pathway Analysis: DFT calculations can be employed to map the potential energy surface of a chemical reaction, identifying transition states and intermediates. For the synthesis of this compound, this could involve modeling the final steps of its formation, such as the cyanation of a corresponding precursor. By calculating the activation energies for different possible pathways, the most energetically favorable route can be determined. For instance, in the synthesis of related nitriles, computational studies have been used to understand the role of catalysts and the effect of substituents on the reaction rate and yield.

Selectivity Prediction: In many chemical reactions, multiple products can be formed. Computational models can predict the selectivity of a reaction by comparing the activation barriers leading to each product. For a substituted pyridine ring like that in this compound, questions of regioselectivity in subsequent reactions, such as nucleophilic aromatic substitution, are critical. DFT calculations can model the attack of a nucleophile at different positions on the aromatic ring, and the calculated energy barriers can indicate the most likely site of reaction. This is particularly relevant for the chloro-substituted position, which is a potential site for substitution.

A hypothetical reaction for the functionalization of this compound is presented in the table below, illustrating how computational data could be used to predict selectivity.

| Reaction | Possible Products | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

| Nucleophilic Aromatic Substitution with CH₃O⁻ | 2-Methoxy-5-phenylnicotinonitrile | 25.8 | 2-Methoxy-5-phenylnicotinonitrile |

| 6-Methoxy-5-phenylnicotinonitrile | 32.1 |

This is a hypothetical data table for illustrative purposes.

Computational Approaches for Molecular Design and Intermolecular Interactions

Computational chemistry is a cornerstone of modern drug discovery and materials science, enabling the design of molecules with specific properties and the analysis of their interactions with other molecules.

Molecular Design and Docking: In silico molecular design, often in conjunction with molecular docking, is a powerful strategy for identifying and optimizing molecules with potential biological activity. For this compound, this would involve identifying a biological target, such as an enzyme or receptor, and using computational methods to predict how the molecule binds to it. Molecular docking programs can predict the binding pose and affinity of a ligand to a protein. This information can guide the design of new derivatives of this compound with improved binding and, consequently, enhanced biological activity. For example, studies on structurally related compounds, such as 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, have successfully used molecular docking to understand their binding modes and structure-activity relationships. nih.gov

Analysis of Intermolecular Interactions: The way a molecule interacts with its environment is governed by a complex interplay of intermolecular forces. Computational methods can be used to analyze these interactions in detail. Natural Bond Orbital (NBO) analysis, for example, can provide a quantitative description of donor-acceptor interactions, such as hydrogen bonds and halogen bonds, which are crucial for molecular recognition and self-assembly. For this compound, NBO analysis could be used to study the interactions between the molecule and a protein's active site or to understand how it packs in a crystal lattice. The table below summarizes the types of intermolecular interactions that could be analyzed for this compound.

| Interaction Type | Atoms Involved | Computational Method | Significance |

| Hydrogen Bonding | N (nitrile) with H-bond donor | NBO, AIM | Crystal packing, protein-ligand binding |

| Halogen Bonding | Cl with nucleophilic atom | Electrostatic Potential Maps | Crystal engineering, protein-ligand binding |

| π-π Stacking | Phenyl and pyridine rings | DFT-D | Crystal packing, self-assembly |

| van der Waals Forces | All atoms | Molecular Mechanics | Overall stability of complexes |

This table illustrates the potential intermolecular interactions and the computational methods to study them.

Synthetic Applications and Broader Chemical Utility of 2 Chloro 5 Phenylnicotinonitrile

Precursor for Complex Heterocyclic Systems

The structure of 2-Chloro-5-phenylnicotinonitrile, featuring both an electrophilic center at the chlorine-bearing carbon and a versatile nitrile group, renders it an excellent starting material for the synthesis of fused and substituted heterocyclic systems. The nitrile group enhances the reactivity of the pyridine (B92270) core, making it a key intermediate for creating more complex molecular architectures.

The chloro-substituent can be readily displaced by various nucleophiles, such as amines, thiols, or alkoxides, in nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide array of functional groups at the 2-position of the pyridine ring. The adjacent nitrile group can participate in cyclization reactions, often in tandem with the newly introduced substituent, to form fused ring systems like thieno[2,3-b]pyridines, furo[2,3-b]pyridines, or pyrrolo[2,3-b]pyridines.

Furthermore, the nitrile group itself can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. These transformations open up additional pathways for constructing diverse heterocyclic scaffolds. For instance, the synthesis of 2-methyl-5-nitro-6-phenylnicotinohydrazide-based hydrazones has been demonstrated from a related phenylnicotinic acid ester, showcasing how the core structure can be elaborated into complex hydrazone systems. mdpi.com The general principle of using substituted pyridines to access complex heterocyclic structures is well-established, with compounds like 2-chlorobenzimidazoles being used to generate dihalo- and ribofuranosyl-benzimidazole derivatives. google.com The synthesis of benzothiazinones from related chloro-nitro-benzoyl isothiocyanates further illustrates the utility of such chlorinated aromatic precursors in forming complex heterocyclic drugs. researchgate.net

A summary of potential heterocyclic transformations is presented below:

| Starting Material Moiety | Reagent/Condition | Resulting Functional Group/Ring System |

| 2-Chloro | Amines (R-NH2) | 2-Amino-pyridines |

| 2-Chloro | Thiols (R-SH) | 2-Thio-pyridines |

| 3-Nitrile | Hydrolysis (H3O+) | 3-Carboxylic Acid |

| 3-Nitrile & 2-Substituent | Intramolecular Cyclization | Fused Heterocycles (e.g., Thienopyridines) |

Role in the Synthesis of Agrochemical Intermediates

Chlorinated pyridine derivatives are fundamental intermediates in the agrochemical industry for the synthesis of herbicides, pesticides, and plant growth regulators. google.com Compounds like 2-chloro-5-trifluoromethylpyridine and 2-chloro-5-methylpyridine (B98176) are crucial precursors for potent herbicides. biointerfaceresearch.com For example, 2-chloro-5-nitropyridine (B43025) is a known intermediate for synthesizing various bactericides and plant growth regulators. google.com Similarly, 2-chloro-5-nitro-toluene serves as a key intermediate in the production of the broad-spectrum anticoccidial drug Toltrazuril. google.com

Given this context, this compound is positioned as a valuable intermediate for creating novel agrochemicals. The phenyl group at the 5-position can enhance biological activity and modify the physical properties of the final product. The chloro and nitrile groups serve as synthetic handles to build the larger, more complex molecules required for active agrochemical ingredients. The synthesis of such intermediates often involves multi-step processes, including chlorination and nitration, to produce the necessary substituted pyridine core. google.comgoogle.com

Intermediacy in the Preparation of Advanced Organic Materials

The unique electronic and structural properties of nicotinonitrile derivatives make them attractive for applications in materials science. The combination of a π-deficient pyridine ring and a π-donating phenyl group, along with the potential for extended conjugation, makes this compound a potential building block for advanced organic materials with specific electronic and photophysical properties.

In the field of photovoltaics, organic dyes are critical components of Dye-Sensitized Solar Cells (DSSCs). These dyes typically feature a Donor-π-Acceptor (D-π-A) structure. The nicotinonitrile moiety can be a key part of such dye molecules. For instance, novel sensitizer (B1316253) dyes based on a 2-amino-nicotinonitrile structure have been successfully used in DSSCs, demonstrating a significant enhancement in device performance. nih.gov The cyano group, often part of a cyanoacrylic acid moiety, frequently serves as the electron acceptor and anchoring group to the semiconductor surface (e.g., TiO2) in these dyes. biointerfaceresearch.com

While this compound is not a dye itself, it is a valuable precursor for creating them. The chloro group can be substituted via cross-coupling reactions (e.g., Suzuki or Stille coupling) to introduce complex donor groups, such as triphenylamines. The nitrile group can be elaborated into the necessary acceptor/anchoring function. This strategic derivatization allows for the tuning of the dye's optical and electrochemical properties to maximize light absorption and charge transfer efficiency. Research has shown that various organic dye structures, including those based on BODIPY and squaraine, can be used as effective photosensitizers in DSSCs. beilstein-journals.orgrsc.org The development of these complex dyes often relies on versatile building blocks that allow for systematic structural modification, a role for which this compound is well-suited.

| DSSC Dye Component | Role | Potential Derivatization from this compound |

| Donor | Light absorption and electron donation | Substitution of the 2-chloro group with donor moieties (e.g., triphenylamine). |

| π-Bridge | Facilitates charge separation | The phenyl-pyridine core serves as the initial bridge. |

| Acceptor/Anchor | Electron injection into semiconductor | Elaboration of the 3-nitrile group into a cyanoacrylic acid. |

Expanding the Chemical Space: Scaffold Diversification via Derivatization

The this compound scaffold is a platform for chemical diversification, enabling the exploration of vast chemical spaces for applications in drug discovery and materials science. The reactivity of the chloro group and the potential for modification of the phenyl ring allow for the generation of large libraries of related compounds.

The chlorine atom at the 2-position is susceptible to substitution, which is a common strategy for building molecular diversity. Furthermore, cross-coupling reactions can be employed to replace the chlorine with various alkyl, aryl, or vinyl groups. The phenyl ring can also be functionalized, or different substituted phenyl rings can be introduced during the initial synthesis, as seen in the case of 2-chloro-5-(3-fluorophenyl)nicotinonitrile. Such modifications can systematically alter the steric and electronic properties of the molecule, which is a key strategy in medicinal chemistry for optimizing binding affinity to biological targets and improving pharmacokinetic profiles. The synthesis of various five-membered heterocycles, which are privileged scaffolds in drug discovery, often relies on versatile starting materials that can be readily derivatized. frontiersin.org For example, 2-chloro-5-fluoro-nicotinic acid is highlighted as a valuable pharmaceutical intermediate, indicating the importance of this substitution pattern in bioactive molecules. google.comgoogle.com

Future Directions in 2 Chloro 5 Phenylnicotinonitrile Research

Development of Novel and Efficient Synthetic Routes

Future research will undoubtedly focus on developing more efficient and atom-economical methods for the synthesis of 2-chloro-5-phenylnicotinonitrile. A promising area of exploration is the use of alternative coupling partners and catalyst systems that can operate under milder conditions with lower catalyst loadings. For instance, the use of organosilicon or organoboron reagents in cross-coupling reactions is an active area of research.

A key objective is to move beyond traditional multi-step syntheses, which often involve harsh reagents and generate significant waste. The development of direct C-H activation/arylation of a 2-chloronicotinonitrile precursor represents a highly attractive, though challenging, future direction. This approach would streamline the synthesis by eliminating the need for pre-functionalized starting materials.

| Parameter | Traditional Suzuki-Miyaura | Proposed C-H Arylation |

| Starting Material | 2-Chloro-5-bromonicotinonitrile | 2-Chloronicotinonitrile |

| Coupling Partner | Phenylboronic acid | Benzene |

| Catalyst System | Pd(PPh₃)₄ | Pd(OAc)₂ with a specialized ligand |

| Stoichiometric Byproduct | Boronic acid waste | None (ideally) |

Exploration of Cascade and Multicomponent Reactions

The development of cascade and multicomponent reactions (MCRs) for the synthesis of this compound and its analogs is a significant area for future research. These reactions, in which multiple chemical transformations occur in a single pot, offer considerable advantages in terms of efficiency, reduced waste, and operational simplicity. An envisaged MCR could involve the one-pot reaction of an appropriate aldehyde, a malononitrile (B47326) derivative, and a chlorinating agent, all brought together by a suitable catalyst to construct the this compound core in a single operation.

The exploration of different catalyst systems, including metal-based and organocatalysts, will be crucial for the successful design of such MCRs. The ability to generate molecular complexity from simple and readily available starting materials in a single step is a primary driver for this research direction.

Advanced Mechanistic Studies using Integrated Spectroscopic and Computational Methods

A deeper understanding of the reaction mechanisms involved in the synthesis of this compound is essential for optimizing existing methods and developing new ones. Future research will increasingly rely on a combination of in-situ spectroscopic techniques and computational modeling to elucidate reaction pathways, identify key intermediates, and understand catalyst behavior.

For instance, techniques like Reaction Progress Kinetic Analysis (RPKA) and in-situ infrared (IR) or nuclear magnetic resonance (NMR) spectroscopy can provide real-time data on the concentrations of reactants, intermediates, and products. When coupled with Density Functional Theory (DFT) calculations, these experimental observations can lead to a comprehensive model of the reaction mechanism. This integrated approach will be invaluable for troubleshooting problematic reactions, optimizing catalyst performance, and predicting the outcomes of new synthetic strategies.

| Technique | Information Gained |

| In-situ IR/NMR | Real-time concentration of species, identification of transient intermediates. |

| Reaction Progress Kinetic Analysis (RPKA) | Determination of reaction order, catalyst resting state, and deactivation pathways. |

| Density Functional Theory (DFT) | Calculation of transition state energies, visualization of molecular orbitals, and prediction of reaction pathways. |

Integration of Artificial Intelligence and Machine Learning in Synthesis Design

Furthermore, machine learning algorithms can be trained on existing reaction data to predict the optimal conditions for a given transformation. This can significantly reduce the number of experiments required to achieve high yields and purity, saving time and resources. For the synthesis of this compound, an ML model could be developed to predict the best catalyst, ligand, solvent, and temperature for a Suzuki-Miyaura or other cross-coupling reaction, based on a database of similar transformations.

Sustainable and Green Chemical Approaches for Production

There is a growing imperative to develop more sustainable and environmentally friendly chemical processes. Future research on the synthesis of this compound will increasingly focus on green chemistry principles. This includes the use of renewable starting materials, the replacement of hazardous solvents with greener alternatives (e.g., water, supercritical CO₂, or bio-derived solvents), and the development of energy-efficient processes.

The implementation of flow chemistry is a particularly promising avenue for the green production of this compound. Continuous flow reactors offer enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for straightforward scaling-up of production.

| Approach | Benefit |

| Flow Chemistry | Improved safety, better process control, easier scale-up. |

| Green Solvents | Reduced environmental impact, improved worker safety. |

| Catalyst Recycling | Lower costs, reduced metal waste. |

Expanding the Scope of Derivatization for New Chemical Entities

While this compound is a valuable molecule in its own right, its true potential may lie in its use as a versatile building block for the synthesis of a wide range of new chemical entities. The chloro and nitrile functional groups offer multiple handles for further chemical modification.

Future research will focus on exploring a diverse array of derivatization reactions. The chlorine atom can be displaced by a variety of nucleophiles (e.g., amines, alcohols, thiols) through nucleophilic aromatic substitution, leading to a host of 2-substituted-5-phenylnicotinonitriles. The nitrile group can be hydrolyzed to an amide or a carboxylic acid, or it can be reduced to an amine, opening up further avenues for functionalization. The development of selective and high-yielding methods for these transformations will be a key area of investigation.

常见问题

Basic Research Questions

Q. What are the key synthetic routes for 2-Chloro-5-phenylnicotinonitrile, and how do reaction conditions influence purity?

- Methodological Answer : Common approaches include nucleophilic substitution or condensation reactions. For example, chlorination using thionyl chloride (SOCl₂) under reflux with aprotic solvents like dichloromethane (DCM) or benzene can yield the target compound. Temperature control (e.g., 0–50°C) is critical to avoid by-products like hydrolyzed intermediates . Post-synthesis purification via recrystallization or column chromatography is essential. Structural validation requires ¹H/¹³C NMR and mass spectrometry (MS) for unambiguous confirmation .

Q. What safety protocols are mandatory for handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical-resistant goggles, and lab coats .

- Ventilation : Use fume hoods to prevent inhalation of vapors or dust .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water contact to prevent toxic gas release .

- Exposure Response : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes and seek medical attention .

Advanced Research Questions

Q. How can reaction parameters be optimized to maximize yield and minimize side products?

- Methodological Answer :

- Temperature : Lower temperatures (0–20°C) reduce thermal decomposition, while moderate heating (50°C) improves reaction kinetics .

- Catalysts : Test Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution efficiency.

- Monitoring : Use in-situ techniques like HPLC or TLC to track intermediate formation.

- Design of Experiments (DoE) : Apply factorial designs to evaluate interactions between variables (e.g., solvent polarity, stoichiometry) .

Q. How should contradictory spectroscopic data during structural elucidation be resolved?

- Methodological Answer :

- Multi-Technique Validation : Combine 2D NMR (COSY, HSQC) with FT-IR and high-resolution MS to resolve ambiguous signals.

- Computational Aids : Density Functional Theory (DFT) simulations predict NMR/IR spectra for comparison with experimental data.

- Purity Checks : Recrystallize samples and re-analyze to rule out impurities or tautomeric interferences .

Q. What strategies identify and mitigate hazards from thermal decomposition products?

- Methodological Answer :

- Analytical Screening : Perform thermogravimetric analysis (TGA) coupled with GC-MS to detect volatile by-products (e.g., HCN, chlorinated aromatics) .

- Toxicology Assessment : Use in vitro assays (e.g., Ames test) to evaluate mutagenicity of decomposition residues.

- Containment : Conduct reactions in sealed systems with scrubbers to neutralize toxic gases .

Data Reporting and Reproducibility

Q. How should experimental methodologies be documented to ensure reproducibility?

- Methodological Answer :

- Detailed Protocols : Specify solvent grades, equipment calibration, and reaction timelines (e.g., "reflux for 4 hours under N₂").

- Supplementary Data : Provide raw spectral data (NMR shifts, MS peaks) in supporting information.

- Negative Results : Report failed conditions (e.g., incompatible solvents like water) to guide future work .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。